molecular formula C9H13NO B13173248 1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one

1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one

Cat. No.: B13173248
M. Wt: 151.21 g/mol
InChI Key: LTCKQSKTFTXXJD-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 2-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets and pathways in biological systems. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and modulators of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-methylpiperidin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-9(11)8-5-4-6-10-7(8)2/h1,7-8,10H,4-6H2,2H3

InChI Key

LTCKQSKTFTXXJD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C(=O)C#C

Origin of Product

United States

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